N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyran ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with tetrahydro-2H-pyran-4-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethoxy)pyridin-3-amine
- (6-(trifluoromethyl)pyridin-3-yl)methanol
- (6-methoxypyridin-3-yl)methanol
Uniqueness
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-amine is unique due to its combination of a trifluoromethyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-2-1-9(8-17-11)7-16-10-3-5-18-6-4-10/h1-2,8,10,16H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYYCPQPOFICEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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